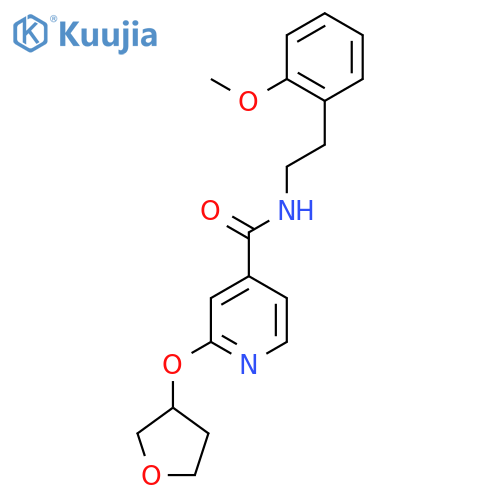

Cas no 2034237-01-7 (N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide)

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide 化学的及び物理的性質

名前と識別子

-

- AKOS025317487

- N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- 2034237-01-7

- F6475-1136

- N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

-

- インチ: 1S/C19H22N2O4/c1-23-17-5-3-2-4-14(17)6-10-21-19(22)15-7-9-20-18(12-15)25-16-8-11-24-13-16/h2-5,7,9,12,16H,6,8,10-11,13H2,1H3,(H,21,22)

- InChIKey: HGKJLQIVJDAMKZ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)OC1C=C(C=CN=1)C(NCCC1C=CC=CC=1OC)=O

計算された属性

- せいみつぶんしりょう: 342.15795719g/mol

- どういたいしつりょう: 342.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6475-1136-20μmol |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 20μl |

$118.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-3mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 3mg |

$94.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-30mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 30mg |

$178.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-2mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 2mg |

$88.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-25mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 25mg |

$163.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-1mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 1mg |

$81.0 | 2023-07-05 | |

| Life Chemicals | F6475-1136-10μmol |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 10μl |

$103.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-5mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 5mg |

$103.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-2μmol |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 2μl |

$85.5 | 2023-07-05 | |

| Life Chemicals | F6475-1136-20mg |

N-[2-(2-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

2034237-01-7 | 90%+ | 20mg |

$148.5 | 2023-07-05 |

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamideに関する追加情報

Introduction to N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS No. 2034237-01-7)

N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034237-01-7, represents a novel molecular structure that combines elements of aromatic and heterocyclic chemistry, making it a promising candidate for further investigation in medicinal applications.

The chemical structure of N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is characterized by the presence of several key functional groups. The 2-methoxyphenethyl moiety introduces a hydroxyl group attached to an aromatic ring, which is known to enhance solubility and bioavailability in biological systems. Additionally, the tetrahydrofuran-3-yl group adds a cyclic ether structure, which can influence the compound's metabolic pathways and interactions with biological targets.

The core of the molecule, the isonicotinamide moiety, is a well-known pharmacophore that has been extensively studied for its potential in treating various diseases, particularly those related to inflammation and neurodegeneration. The presence of the tetrahydrofuran-3-yl oxy group at the 2-position of the isonicotinamide ring suggests that this compound may exhibit unique pharmacological properties compared to its analogs.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target neurological disorders. The compound N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has emerged as a subject of interest due to its structural features that may contribute to its efficacy in modulating neurotransmitter systems. Specifically, the combination of the 2-methoxyphenethyl group and the isonicotinamide core could potentially interact with receptors or enzymes involved in pain perception, mood regulation, and cognitive function.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural motifs present in N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide have been associated with compounds that exhibit anti-inflammatory, analgesic, and neuroprotective properties. For instance, studies have shown that derivatives of isonicotinamide can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.

The influence of the tetrahydrofuran-3-yl group on the pharmacokinetic profile of this compound is also worth noting. Tetrahydrofuran derivatives are known for their ability to enhance blood-brain barrier penetration, which could be particularly beneficial for treating central nervous system disorders. This property may allow N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide to reach therapeutic targets more effectively than other compounds lacking such structural features.

Evidence from preclinical studies suggests that N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide may have applications in treating conditions such as chronic pain and neurodegenerative diseases. For example, animal models have demonstrated that compounds with similar structural features can reduce neuropathic pain by interacting with vanilloid receptors and inhibiting neurotransmitter release. Additionally, preliminary data indicate that this molecule may possess neuroprotective effects by mitigating oxidative damage and reducing inflammation in neural tissues.

The synthesis of N-(2-methoxyphenethyl-2 ((tetrahydrofuran 3 yl) oxy)isonicotinamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the tetrahydrofuran 3 yl group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently.

In conclusion, N-(2-methoxyphenethyl-2 ((tetrahydrofuran 3 yl) oxy)isonicotinamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential pharmacological activities make it an intriguing molecule for developing new treatments for neurological disorders. As research continues to uncover new applications for this compound, it is likely that additional insights into its mechanisms of action will emerge, paving the way for innovative therapeutic strategies.

2034237-01-7 (N-(2-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide) 関連製品

- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)

- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 1220411-29-9(Tiafenacil)

- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)

- 126312-31-0(Desmethyl Metsulfuron-methyl)

- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)

- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)